Cas no 1804480-16-7 (Methyl 6-(difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-acetate)

Methyl 6-(difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-acetate is a fluorinated pyridine derivative with potential applications in agrochemical and pharmaceutical research. Its structure incorporates difluoromethyl and trifluoromethoxy groups, which enhance its metabolic stability and lipophilicity, making it a valuable intermediate for the synthesis of biologically active compounds. The presence of a hydroxyl group at the 2-position and an ester moiety at the 3-position offers versatility for further functionalization. This compound is particularly notable for its electron-withdrawing properties, which can influence reactivity in heterocyclic chemistry. Its well-defined molecular architecture makes it suitable for studies in structure-activity relationships and the development of novel fluorinated analogs.
Methyl 6-(difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-acetate structure
1804480-16-7 structure
Product Name:Methyl 6-(difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-acetate
CAS No:1804480-16-7
MF:C10H8F5NO4
MW:301.166840553284
CID:4833316
Update Time:2025-08-05

Methyl 6-(difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-(difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-acetate
    • Inchi: 1S/C10H8F5NO4/c1-19-7(17)2-4-6(20-10(13,14)15)3-5(8(11)12)16-9(4)18/h3,8H,2H2,1H3,(H,16,18)
    • InChI Key: ARVJCPAQGHCLNG-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=C(C(N1)=O)CC(=O)OC)OC(F)(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 481
  • XLogP3: 1.5
  • Topological Polar Surface Area: 64.599

Methyl 6-(difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029094139-1g
Methyl 6-(difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-acetate
1804480-16-7 97%
1g
$1,460.20 2022-04-02

Methyl 6-(difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-acetate Related Literature

Additional information on Methyl 6-(difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-acetate

Research Brief on Methyl 6-(difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-acetate (CAS: 1804480-16-7)

Methyl 6-(difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-acetate (CAS: 1804480-16-7) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and difluoromethyl substituents, exhibits promising potential as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its applications in drug discovery, particularly in the development of agrochemicals and pharmaceuticals targeting metabolic and inflammatory pathways.

The structural features of this compound, including its fluorinated groups, contribute to its enhanced metabolic stability and bioavailability, making it a valuable scaffold for medicinal chemistry. Researchers have explored its utility in the synthesis of inhibitors for enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are implicated in inflammatory diseases. Additionally, its role in the development of next-generation herbicides has been investigated due to its ability to interfere with plant amino acid biosynthesis.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of Methyl 6-(difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-acetate. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic approach to its synthesis, achieving higher yields and reduced environmental impact. This breakthrough is expected to facilitate further research and development efforts, particularly in optimizing the compound's pharmacological properties.

In vitro and in vivo studies have provided preliminary evidence of the compound's bioactivity. For instance, a 2022 study in Bioorganic & Medicinal Chemistry Letters reported its efficacy as a COX-2 inhibitor with minimal off-target effects. Another study highlighted its potential as a lead compound for developing anti-inflammatory agents, showing significant reduction in cytokine production in murine models. These findings underscore the compound's versatility and therapeutic potential.

Despite these promising results, challenges remain in the clinical translation of Methyl 6-(difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-acetate. Issues such as pharmacokinetic optimization, toxicity profiling, and formulation stability need to be addressed. Future research directions may include structure-activity relationship (SAR) studies to refine its biological activity and the exploration of prodrug strategies to enhance its delivery and efficacy.

In conclusion, Methyl 6-(difluoromethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-acetate represents a compelling case study in the intersection of chemical synthesis and biological application. Its unique structural attributes and demonstrated bioactivity position it as a valuable candidate for further investigation in both pharmaceutical and agrochemical domains. Continued research efforts will be crucial in unlocking its full potential and addressing the existing challenges in its development.

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